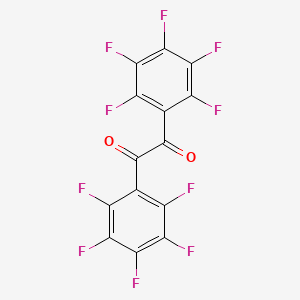

Bis(pentafluorophenyl)ethane-1,2-dione

Description

Contextualization within the Landscape of Perfluorinated Organic Compounds

Perfluorinated organic compounds (PFOCs) are molecules where most or all hydrogen atoms have been replaced by fluorine. This substitution dramatically alters the compound's physical and chemical properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to enhanced thermal and chemical stability, increased lipophilicity, and unique electronic characteristics. rsc.org PFOCs are integral to the development of advanced materials, including high-performance polymers, specialized coatings, and advanced electronics. man.ac.uk In contrast to many life science-focused fluorinated compounds, highly fluorinated substances like decafluorobenzil are more commonly explored for their applications in materials science. rsc.org The presence of ten fluorine atoms in Bis(pentafluorophenyl)ethane-1,2-dione results in a highly electron-deficient aromatic system, which significantly influences its reactivity and potential applications.

Significance of α-Diketone Scaffolds in Contemporary Organic Chemistry

The α-diketone moiety, characterized by two adjacent carbonyl groups, is a valuable functional group in organic synthesis. This arrangement of atoms provides a rich platform for a diverse range of chemical reactions. α-Diketones can participate in various transformations, including rearrangements, cyclizations, and as precursors to a wide array of heterocyclic compounds. The reactivity of the carbonyl groups in α-diketones can be finely tuned by the nature of the substituents attached to them. In the case of this compound, the powerful electron-withdrawing effect of the pentafluorophenyl groups is expected to significantly enhance the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack.

Overview of Research Trajectories for Highly Fluorinated Diaryl Systems

Highly fluorinated diaryl systems are a class of molecules that have attracted considerable attention for their potential use in a variety of advanced applications. The introduction of multiple fluorine atoms onto the aryl rings can lead to materials with desirable properties such as high thermal stability, chemical inertness, and specific optoelectronic characteristics. Research in this area often focuses on the synthesis of novel fluorinated building blocks and their incorporation into larger, functional architectures like polymers and molecular crystals. These materials are being investigated for applications in fields such as organic electronics, where their stability and tunable electronic properties are highly advantageous. The study of compounds like this compound contributes to the fundamental understanding of how extensive fluorination impacts the structure, reactivity, and ultimately, the function of diaryl-based molecular systems. nih.gov

Detailed Research Findings

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, its synthesis has been reported. A key method for its preparation involves the reaction of pentafluorophenyl-lithium with dimethyl oxalate. This approach leverages the reactivity of the organolithium reagent to construct the central carbon-carbon bond of the α-diketone core.

A notable reaction of decafluorobenzil is its propensity to undergo a rapid base-catalyzed rearrangement to form a benzilic acid or its corresponding ester. This transformation is a classic reaction of α-diketones and is thought to proceed through a transition state with significant benzenide character, a feature influenced by the highly fluorinated aromatic rings.

Below are tables summarizing the known properties and synthetic details of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1,2-bis(2,3,4,5,6-pentafluorophenyl)ethane-1,2-dione nih.gov |

| Synonym | Decafluorobenzil |

| Molecular Formula | C₁₄F₁₀O₂ nih.gov |

| Molecular Weight | 390.13 g/mol nih.gov |

| CAS Number | 19555-07-8 |

Table 2: Synthetic Information for this compound

| Reaction | Reagents | Key Transformation |

| Synthesis | Pentafluorophenyl-lithium, Dimethyl oxalate | Formation of the α-diketone via nucleophilic addition and subsequent oxidation. |

| Rearrangement | Base (e.g., hydroxide (B78521) or alkoxide) | Benzilic acid rearrangement to form a α-hydroxy carboxylic acid or ester. |

Further research is required to fully elucidate the spectroscopic characteristics, crystal structure, and the full range of potential applications for this highly fluorinated α-diketone. The existing knowledge, however, firmly establishes it as a compound of interest for chemists working at the forefront of fluorine and materials chemistry.

Structure

3D Structure

Properties

CAS No. |

19555-07-8 |

|---|---|

Molecular Formula |

C14F10O2 |

Molecular Weight |

390.13 g/mol |

IUPAC Name |

1,2-bis(2,3,4,5,6-pentafluorophenyl)ethane-1,2-dione |

InChI |

InChI=1S/C14F10O2/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)14(26)2-5(17)9(21)12(24)10(22)6(2)18 |

InChI Key |

DIDVLGUIGXFFDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Bis Pentafluorophenyl Ethane 1,2 Dione

Advanced Strategies for the Formation of the Ethane-1,2-dione Core

The construction of the 1,2-dicarbonyl (α-diketone) unit is the central challenge in the synthesis of bis(pentafluorophenyl)ethane-1,2-dione. Traditional methods for α-diketone synthesis often rely on strong oxidative conditions, which are generally well-tolerated by the robust perfluorinated rings. researchgate.net

Key synthetic approaches include:

Oxidation of Alkyne Precursors: A common and direct method for forming an α-diketone core is the oxidation of a disubstituted alkyne. In this context, the oxidation of 1,2-bis(pentafluorophenyl)acetylene (decafluorotolan) would be a primary route. Various oxidizing agents can be employed for this transformation.

Oxidation of Stilbene Derivatives: The oxidation of alkene precursors, specifically decafluorostilbene, can yield the target diketone. researchgate.net This method requires the cleavage of the C=C double bond and formation of two C=O bonds, often using potent oxidants.

Coupling of Acyl Precursors: Another strategy involves the coupling of pentafluorobenzoyl derivatives. For instance, the reductive coupling of pentafluorobenzoyl chloride or the oxidation of pentafluorophenyl-substituted α-hydroxy ketones could be employed to form the central C(O)-C(O) single bond.

Oxidation of Dihydroxy Precursors: The oxidation of the corresponding diol, 1,2-bis(pentafluorophenyl)ethane-1,2-diol, provides a direct pathway to the diketone. This method is contingent on the successful synthesis of the diol precursor.

The choice of method often depends on the availability of starting materials and the desired reaction conditions. The high stability of the C₆F₅ group allows for the use of vigorous reaction conditions that might not be suitable for non-fluorinated analogues. researchgate.net

Regiospecific and Stereoselective Approaches for Perfluorinated Aryl Group Introduction

For a symmetrical molecule like this compound, the concepts of regioselectivity and stereoselectivity are primarily relevant to the synthesis of the precursors rather than the final coupling or oxidation step.

Regioselectivity: Since the two aryl groups being introduced are identical (pentafluorophenyl), regioselectivity is not a concern in the final construction of the C₁₄F₁₀O₂ framework. The challenge lies not in controlling the position of attachment, but in forming the carbon-carbon bonds to the highly electron-deficient aromatic rings.

Stereoselectivity: The final α-diketone product does not possess any stereocenters, rendering stereoselectivity a moot point for the final structure. However, if the synthesis proceeds via a diol intermediate, controlling the stereochemistry of the diol could be a consideration, although it is subsequently removed upon oxidation to the diketone.

The primary synthetic challenge in this area is not selectivity but rather overcoming the electronic effects of the perfluoroaryl groups, which can deactivate substrates towards certain types of reactions, such as nucleophilic attack or electrophilic substitution on precursor molecules.

Catalytic Transformations in the Synthesis of Fluorinated α-Diketones

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and enable novel transformations. The synthesis of fluorinated α-diketones can benefit significantly from such approaches, including transition-metal catalysis, photoredox catalysis, and organocatalysis.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. researchgate.net A potential catalytic route to this compound could involve a palladium-catalyzed carbonylative coupling of a pentafluorophenyl-metal species or the coupling of a pentafluorobenzoyl derivative with a suitable partner.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating reactive intermediates. nih.govgre.ac.uk This strategy could be applied to generate pentafluorophenyl radicals or other reactive species that could be dimerized or coupled to form the desired diketone core under gentle conditions, avoiding harsh oxidants. gre.ac.uk

Organocatalysis: Chiral organocatalysts, such as isothioureas, have been successfully used in the enantioselective synthesis of other fluorinated compounds like β-lactones. researchgate.net While enantioselectivity is not required for the target molecule, organocatalysis could offer novel, metal-free pathways for constructing the diketone core or its precursors.

The table below summarizes representative catalytic approaches applicable to the synthesis of complex ketones, which could be adapted for fluorinated α-diketones.

| Catalysis Type | Catalyst Example | Potential Transformation | Key Advantage |

|---|---|---|---|

| Transition-Metal Catalysis | Palladium Complexes | Carbonylative coupling of C₆F₅-X | High efficiency in C-C bond formation. researchgate.net |

| Photoredox Catalysis | Ruthenium or Iridium Complexes | Radical coupling of C₆F₅ precursors | Mild, light-mediated reaction conditions. gre.ac.uk |

| Lewis Acid Catalysis | Bis(pentafluorophenyl)borane | Activation of precursors towards coupling | High Lewis acidity for activating substrates. rsc.org |

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of highly specialized fluorochemicals is crucial for minimizing environmental impact. livejournal.com This involves designing processes that are atom-economical, use safer solvents, and consider the lifecycle of the materials involved. semanticscholar.org

Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Catalytic Oxidation: An ideal green synthesis would involve a catalytic amount of a non-toxic metal or an organocatalyst with a clean, terminal oxidant like hydrogen peroxide (H₂O₂) or even molecular oxygen. rsc.org An iodine-catalyzed oxidative annulation using H₂O₂ in water has been shown to be a highly atom-economical process for other systems. rsc.org

Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids is a key green chemistry goal. For fluorinated compounds, which often have low solubility in water, specialized solvent systems or solvent-free reaction conditions may be necessary.

The following table provides a conceptual comparison between a classical and a greener synthetic route.

| Metric | Classical Route (e.g., Stoichiometric Oxidation) | Greener Route (e.g., Catalytic Oxidation) |

|---|---|---|

| Reagent | Stoichiometric heavy metal oxidant (e.g., KMnO₄, CrO₃) | Catalytic I₂ or Fe complex with H₂O₂ as oxidant. rsc.org |

| Solvent | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Water or minimal solvent. rsc.org |

| Byproducts | Large amounts of inorganic waste salts | Water is the primary byproduct. rsc.org |

| Atom Economy | Low | High |

The ultimate goal of green chemistry is to derive all chemical products from renewable feedstocks. reagent.co.uk While the synthesis of complex perfluorinated aromatics from biomass is currently a formidable challenge, research into bridging fluorine chemistry with bio-derived molecules is underway.

One conceptual approach involves the modification of platform chemicals derived from biomass. For example, furfural, which is produced from plant biomass, can be used as a renewable building block for fluorinated products. mdpi.com Research has demonstrated methods for introducing fluorine or fluoroalkyl groups into the furan (B31954) ring, creating sustainable fluorinated building blocks. mdpi.com

The pathway from a simple bio-derived molecule to a perfluorinated aromatic ring like C₆F₅ is not yet established and would require significant scientific breakthroughs. The primary hurdles include:

Aromatization: Converting biomass-derived cyclic ethers (like furans) or aliphatic chains into a stable benzene (B151609) ring.

Perfluorination: Developing a sustainable and efficient method to replace all C-H bonds on the aromatic ring with C-F bonds, moving away from traditional, energy-intensive fluorination processes that may rely on hazardous reagents.

Despite these challenges, the integration of renewable feedstocks represents a critical long-term goal for the sustainable production of all fluorochemicals, including this compound. reagent.co.ukmdpi.com

Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture

High-Field and Multi-Nuclear Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of fluorinated organic compounds. For Bis(pentafluorophenyl)ethane-1,2-dione, which lacks protons in its core structure, ¹⁹F and ¹³C NMR are the most informative techniques.

¹⁹F NMR is exceptionally sensitive for characterizing the electronic environment of the pentafluorophenyl groups. Due to the symmetry of the molecule, the two C₆F₅ rings are chemically equivalent. Within each ring, three distinct fluorine environments are expected: ortho-, meta-, and para- to the carbonyl group. This results in a characteristic three-signal pattern in the ¹⁹F NMR spectrum.

| Fluorine Position | Expected Chemical Shift (δ, ppm) Range | Expected Multiplicity |

|---|---|---|

| ortho (F-2, F-6) | -130 to -145 | Multiplet (or Doublet of Doublets) |

| para (F-4) | -145 to -155 | Triplet |

| meta (F-3, F-5) | -155 to -165 | Multiplet (or Triplet of Doublets) |

This table presents expected values based on typical shifts for pentafluorophenyl-containing compounds.

Given the absence of hydrogen atoms in the this compound molecule, ¹H NMR spectroscopy is not applicable for its direct structural analysis, though it is useful for confirming the purity of deuterated solvents used in other NMR experiments. rsc.org

¹³C NMR spectroscopy, however, provides critical information about the carbon framework. Two key types of carbon signals are anticipated:

Carbonyl Carbons (C=O): The carbons of the ethane-1,2-dione bridge are expected to appear as a single resonance in the downfield region typical for α-diketones, generally between 180-200 ppm.

Pentafluorophenyl Carbons: The aromatic carbons will exhibit multiple resonances, each split by coupling to the attached fluorine atoms (¹J_CF) and adjacent fluorines (²J_CF, ³J_CF). Four distinct signals are expected for the ipso-, ortho-, meta-, and para-carbons. The large one-bond carbon-fluorine coupling constants (¹J_CF) are a hallmark of these spectra.

| Carbon Position | Expected Chemical Shift (δ, ppm) Range | Key Feature |

|---|---|---|

| C=O | 180 - 200 | Singlet, low intensity |

| C-ipso | 110 - 125 | Triplet (coupling to two ortho-F) |

| C-ortho, C-meta, C-para | 135 - 150 | Large ¹J_CF coupling constants |

This table presents expected values based on general principles and data for related fluoroaromatic compounds.

Vibrational Spectroscopy (Infrared and Raman) for Precise Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the specific functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the spectra are dominated by vibrations associated with the C=O, C-F, and aromatic C=C bonds.

C=O Stretching: The most diagnostic feature is the stretching vibration (ν) of the carbonyl groups in the α-dione unit. This typically gives rise to a strong absorption band in the IR spectrum between 1710 cm⁻¹ and 1730 cm⁻¹. The exact position can be influenced by the electronic effects of the C₆F₅ rings and the conformation of the dione (B5365651) bridge.

C-F Stretching: The numerous C-F bonds of the pentafluorophenyl rings produce very strong and characteristic absorption bands in the fingerprint region of the IR spectrum, typically between 1000 cm⁻¹ and 1400 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings appear in the 1450-1650 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C=O Stretch (Dione) | 1710 - 1730 | Strong (IR) |

| C=C Stretch (Aromatic) | 1450 - 1650 | Medium to Strong |

| C-F Stretch | 1000 - 1400 | Very Strong (IR) |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula. For C₁₄F₁₀O₂, the calculated exact mass is 389.9739 g/mol . nih.gov

Beyond molecular formula confirmation, mass spectrometry elucidates structural features through analysis of fragmentation patterns. Under electron ionization (EI), the molecular ion (M⁺˙) is expected to undergo characteristic fragmentation. The bond between the two carbonyl carbons is a likely point of cleavage. Common fragmentation pathways for related compounds often involve the loss of aryl groups.

Expected Fragmentation Pathways:

α-Cleavage: Cleavage of the central C(O)-C(O) bond to form a pentafluorobenzoyl cation ([C₆F₅CO]⁺).

Loss of Carbon Monoxide: Subsequent loss of a neutral CO molecule from the [C₆F₅CO]⁺ fragment to yield the pentafluorophenyl cation ([C₆F₅]⁺).

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺˙ (Molecular Ion) | [C₁₄F₁₀O₂]⁺˙ | 390.0 |

| [C₆F₅CO]⁺ | [C₇F₅O]⁺ | 195.0 |

| [C₆F₅]⁺ | [C₆F₅]⁺ | 167.0 |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly documented, detailed structures of closely related analogs such as 1,2-bis(4-fluorophenyl)ethane-1,2-dione and 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione (B13917039) offer significant predictive power. nih.govnih.gov

Based on these analogs, the following structural features are anticipated:

Conformation: The dicarbonyl unit is expected to adopt an s-trans (anti-periplanar) conformation, which minimizes steric hindrance and dipole-dipole repulsion between the electronegative oxygen atoms. nih.gov

O=C-C=O Torsion Angle: This angle is predicted to be significantly deviated from a perfectly planar 180°, likely falling in the range of 110°-130°, as seen in its analogs. nih.govnih.gov

Central C-C Bond: The central Csp²-Csp² single bond connecting the two carbonyls is expected to be unusually long (ca. 1.54 Å), a characteristic feature of α-diketones attributed to electronic repulsion. nih.gov

Ring Orientation: The two pentafluorophenyl rings will be twisted out of the plane of their adjacent carbonyl groups and will adopt a significant dihedral angle relative to each other, likely greater than 50°, to alleviate steric strain. nih.govnih.gov

| Structural Parameter | Predicted Value / Feature | Reference Analog Data nih.govnih.gov |

|---|---|---|

| Dicarbonyl Conformation | s-trans | s-trans |

| O=C-C=O Torsion Angle | ~110° - 130° | -110.65°, 125.92° |

| Central C-C Bond Length | ~1.54 Å | 1.536 Å |

| Inter-ring Dihedral Angle | > 50° | 64.74°, 49.50° |

Advanced Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy (UV-Visible absorption) provides information about the electronic transitions within the molecule. The chromophore in this compound consists of the α-dione system and the two pentafluorophenyl rings.

n→π Transition:* The α-dione moiety is expected to give rise to a weak absorption band in the long-wavelength visible region (ca. 400-450 nm). This transition involves the excitation of a non-bonding electron from an oxygen lone pair to an antibonding π* orbital of the carbonyl group. This transition is responsible for the characteristic yellow color of many benzil (B1666583) derivatives.

π→π Transitions:* More intense absorptions are expected in the UV region (ca. 250-300 nm), corresponding to π→π* transitions within the highly conjugated system of the pentafluorophenyl rings and the dione.

The strongly electron-withdrawing nature of the C₆F₅ groups is predicted to cause a hypsochromic (blue) shift in these absorption bands compared to the non-fluorinated parent compound, benzil. While many α-diones are known to be fluorescent or phosphorescent, specific emission data for this compound is scarce, but such properties would be highly dependent on the rigidity of the structure and the nature of the lowest excited state.

Mechanistic Investigations into the Reactivity of Bis Pentafluorophenyl Ethane 1,2 Dione

Elucidation of Nucleophilic Addition Pathways to the α-Diketone Functionality

The α-diketone functionality in bis(pentafluorophenyl)ethane-1,2-dione is highly electrophilic, a characteristic significantly enhanced by the strong electron-withdrawing nature of the two pentafluorophenyl groups. This heightened electrophilicity makes the carbonyl carbons prime targets for nucleophilic attack. Mechanistic studies have revealed that the addition of nucleophiles to the dione (B5365651) core can proceed through several pathways, largely dictated by the nature of the nucleophile and the reaction conditions.

Simple nucleophiles, such as organometallic reagents, tend to add to one of the carbonyl groups to form a tetrahedral intermediate. Subsequent protonation or further reaction can then occur. In the case of bifunctional nucleophiles, such as diamines or diols, the initial nucleophilic addition is often followed by an intramolecular cyclization reaction, leading to the formation of heterocyclic structures. For instance, the reaction with 1,2-diamines can yield quinoxaline (B1680401) derivatives, a transformation that underscores the synthetic utility of this diketone as a building block for complex organic molecules.

The stereochemistry of these addition reactions is also a subject of investigation. The bulky pentafluorophenyl groups can exert significant steric hindrance, influencing the trajectory of the incoming nucleophile and potentially leading to diastereoselective transformations.

Examination of Electron Transfer Processes Involving the Perfluorinated Aromatic Rings

The electron-deficient nature of the perfluorinated aromatic rings in this compound makes it a potent electron acceptor. This property is central to its involvement in electron transfer (ET) processes. Upon accepting an electron, the molecule forms a radical anion, which is a key intermediate in various reactions.

Electrochemical studies, such as cyclic voltammetry, have been instrumental in quantifying the electron-accepting ability of this compound. These studies provide valuable data on its reduction potentials, offering insights into the thermodynamics of electron transfer reactions.

The formation of the radical anion can initiate a cascade of subsequent reactions. For example, in the presence of suitable donor molecules, photoinduced electron transfer (PET) can occur, leading to the generation of radical ion pairs. The fate of these species is then dependent on the reaction environment and the nature of the donor. Furthermore, the radical anion itself can undergo fragmentation or rearrangement, opening up additional reaction pathways.

Photochemical Transformations and Photoinduced Reaction Mechanisms

The photochemistry of α-diketones is a rich and well-studied field, and this compound is no exception. Upon absorption of ultraviolet or visible light, the molecule is promoted to an electronically excited state. From this excited state, it can undergo a variety of photochemical transformations.

One of the most common photochemical reactions for ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of the carbon-carbon bond between the two carbonyl groups. This process generates two pentafluorobenzoyl radicals. These highly reactive radical species can then undergo a variety of subsequent reactions, including decarbonylation, recombination, or abstraction of atoms from the solvent or other molecules present in the reaction mixture.

Another potential photochemical pathway is the Norrish Type II reaction, which involves the intramolecular abstraction of a hydrogen atom by the excited carbonyl group. However, in the case of this compound, this pathway is less likely due to the absence of abstractable γ-hydrogens.

Furthermore, photoinduced electron transfer reactions, as mentioned in the previous section, are also a significant aspect of the photochemistry of this compound. The interplay between these different photochemical pathways is often dependent on the wavelength of light used for excitation and the solvent in which the reaction is carried out.

Influence of the Pentafluorophenyl Substituent on Reaction Kinetics and Thermodynamics

The two pentafluorophenyl substituents are the defining structural feature of this compound, and they exert a profound influence on its reactivity, both kinetically and thermodynamically.

Kinetic Effects: The strong inductive electron-withdrawing effect of the fluorine atoms in the pentafluorophenyl rings significantly increases the electrophilicity of the carbonyl carbons. This makes them more susceptible to nucleophilic attack, leading to an acceleration of nucleophilic addition reactions compared to their non-fluorinated counterparts. However, the bulky nature of the C6F5 groups can also introduce steric hindrance, which may slow down reactions with sterically demanding nucleophiles.

Thermodynamic Effects: The presence of the pentafluorophenyl groups also impacts the thermodynamics of reactions. For instance, in reactions involving the formation of intermediates or products where negative charge is delocalized onto the aromatic rings, the electron-withdrawing nature of these groups can provide significant stabilization. This can shift the equilibrium of a reaction to favor the formation of such stabilized species.

Below is a conceptual data table illustrating the expected trend in reaction rates for nucleophilic addition to different benzil (B1666583) derivatives, highlighting the activating effect of the pentafluorophenyl group.

| Diketone | Relative Rate of Nucleophilic Addition |

| Benzil | 1 |

| Bis(4-fluorophenyl)ethane-1,2-dione | >1 |

| This compound | >>1 |

This table is illustrative and actual relative rates would depend on the specific nucleophile and reaction conditions.

Ring-Closing and Rearrangement Reactions of the Ethane-1,2-dione Core

The 1,2-dicarbonyl moiety of this compound is a versatile platform for various ring-closing and rearrangement reactions, often leading to the formation of complex molecular architectures.

One of the most well-known rearrangements of 1,2-diketones is the benzilic acid rearrangement . In the presence of a strong base, such as hydroxide (B78521), this compound is expected to undergo this rearrangement. The mechanism involves the nucleophilic attack of the hydroxide ion on one of the carbonyl groups, followed by a 1,2-migration of a pentafluorophenyl group to the adjacent carbonyl carbon. This results in the formation of an α-hydroxy carboxylic acid salt, which upon acidification yields bis(pentafluorophenyl)glycolic acid. The strong electron-withdrawing nature of the pentafluorophenyl group is anticipated to facilitate its migration.

Furthermore, the reaction of this compound with binucleophiles can lead to the formation of various heterocyclic compounds through intramolecular cyclization reactions. For example, as previously mentioned, reaction with o-phenylenediamine (B120857) yields quinoxaline derivatives. Similarly, reactions with other 1,2-, 1,3-, or 1,4-binucleophiles can be employed to synthesize a wide range of five-, six-, and seven-membered heterocyclic systems. The specific outcome of these reactions is highly dependent on the nature of the binucleophile and the reaction conditions employed.

A hypothetical reaction scheme for the formation of a quinoxaline derivative is presented below:

C6F5COCOC6F5 + C6H4(NH2)2 → Quinoxaline derivative + 2H2O

These ring-forming reactions are of significant interest in medicinal chemistry and materials science, as the resulting heterocyclic products often exhibit valuable biological or photophysical properties.

Coordination Chemistry and Metal Complexation of Bis Pentafluorophenyl Ethane 1,2 Dione

Chelation Properties of the Ethane-1,2-dione Ligand in the Presence of Perfluorinated Aryl Groups

Bis(pentafluorophenyl)ethane-1,2-dione acts as a bidentate chelating ligand, coordinating to a metal center through the two oxygen atoms of the dicarbonyl unit. The presence of the electron-withdrawing pentafluorophenyl groups is expected to have a profound impact on the ligand's coordination properties. These perfluorinated aryl groups decrease the electron density on the oxygen atoms, thereby reducing the ligand's basicity compared to non-fluorinated analogues like benzil (B1666583). This reduced basicity generally leads to weaker metal-ligand bonds.

The steric bulk of the two pentafluorophenyl rings also plays a crucial role in the chelation process. The rotational freedom around the C-C single bonds of the ethane-1,2-dione backbone allows the ligand to adopt a conformation suitable for chelation. However, the bulky aryl groups can influence the coordination geometry and the accessibility of the metal center to other substrates or ligands. In the solid state, the free ligand, (E)-1,2-bis(4-fluorophenyl)ethane-1,2-dione, adopts an s-trans conformation of the dicarbonyl unit, which is a common feature for such α-diketones. nih.gov Upon chelation, the ligand is forced into a cis-conformation to form a five-membered chelate ring with the metal ion.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of metal complexes with this compound can be achieved through several synthetic routes, typically involving the reaction of a metal precursor with the free ligand in an appropriate solvent.

Complexes with Early and Late Transition Metals

The synthesis of transition metal complexes with this ligand would likely follow established protocols for other α-diketone ligands. For late transition metals such as palladium(II) and platinum(II), which have a high affinity for oxygen donor ligands, the reaction of a suitable precursor like [MCl₂(cod)] (cod = 1,5-cyclooctadiene) with the dione (B5365651) ligand would be a viable route. The resulting complexes are expected to be square planar, with the dione acting as a bidentate ligand. A series of palladium(II) and platinum(II) complexes with pentafluorophenyl ligands have been synthesized from dimeric precursors, indicating the feasibility of incorporating such ligands into coordination spheres. nih.gov

For early transition metals, which are more oxophilic, the synthesis might involve the use of metal halides or alkoxides. The resulting complexes are likely to exhibit higher coordination numbers and may involve the formation of polynuclear structures, depending on the reaction stoichiometry and the nature of the metal ion.

Structural characterization of these complexes would rely heavily on techniques such as X-ray crystallography to determine the precise coordination geometry, bond lengths, and bond angles. Spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would also be crucial. In IR spectroscopy, a significant shift in the C=O stretching frequency upon coordination would be indicative of ligand binding.

Main Group Metal Coordination Chemistry

The coordination chemistry of this compound with main group metals is also an area of interest. The Lewis acidity of the main group metal ion and the nature of the substituents on the metal will dictate the nature of the resulting complex. For instance, organometallic precursors of aluminum, gallium, or indium could react with the dione ligand to form tetrahedral or higher-coordinate complexes. The strong electron-withdrawing nature of the pentafluorophenyl groups might make the oxygen atoms of the dione sufficiently nucleophilic to coordinate to these Lewis acidic centers.

The synthesis of alkali and alkaline earth metal complexes with bulky ligands has been reported, suggesting that this compound could also form complexes with these metals, potentially leading to interesting structural motifs and reactivity. nih.gov The synthesis of complexes of bis(pentafluorophenyl)mercury (B15195689) with various ligands has been explored, demonstrating the ability of the C₆F₅ group to enhance the Lewis acidity of the metal center. mdpi.commonash.edu

Electronic Structure and Bonding Analysis in Novel Metal-Dione Complexes

The electronic structure of metal complexes of this compound is expected to be significantly influenced by the perfluorinated aryl groups. The electron-withdrawing nature of these groups will lower the energy of the ligand's molecular orbitals. This has two major consequences for the metal-ligand bonding:

σ-Donation: The lowered energy of the oxygen lone pair orbitals will result in a weaker σ-donation from the ligand to the metal compared to non-fluorinated analogues.

π-Acceptance: The lowered energy of the ligand's π* orbitals will make it a better π-acceptor. For transition metals with available d-electrons, this can lead to significant metal-to-ligand π-backbonding.

The electronic properties can also be probed experimentally using techniques like UV-visible spectroscopy and cyclic voltammetry. The position of the ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands in the electronic spectrum would provide information about the energy levels of the frontier orbitals. Cyclic voltammetry could be used to determine the redox potentials of the complexes, offering insights into the stability of different oxidation states of the metal center.

Catalytic Applications of this compound Metal Complexes in Organic Transformations

Metal complexes of α-diketones are known to be active catalysts for a variety of organic transformations. The unique electronic and steric properties of this compound metal complexes make them promising candidates for catalysis. The electron-withdrawing nature of the pentafluorophenyl groups can enhance the Lewis acidity of the metal center, which is beneficial for reactions such as Diels-Alder reactions, aldol (B89426) condensations, and polymerization reactions. rsc.org

For example, transition metal complexes of this ligand could be explored as catalysts in oxidation reactions. The electron-deficient nature of the metal center could promote the activation of substrates towards oxidation. Furthermore, the potential for these complexes to engage in multi-electron redox processes, facilitated by the redox-active nature of the α-diketone ligand, opens up possibilities for their use in a range of catalytic cycles. emory.edu

The development of catalysts for ethylene (B1197577) oligomerization and polymerization is another area where these complexes might find application. Palladium(II) complexes with bidentate ligands have been studied for their reactivity with ethylene, and the electronic tuning afforded by the pentafluorophenyl groups could lead to catalysts with novel selectivity and activity. units.it

While specific catalytic applications of this compound metal complexes have not been extensively reported, the general catalytic activity of related fluorinated β-diketonate complexes in various reactions, including polymerization and oxidation, suggests a promising avenue for future research. researchgate.netmdpi.com

Computational Chemistry and Theoretical Modelling of Bis Pentafluorophenyl Ethane 1,2 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com For bis(pentafluorophenyl)ethane-1,2-dione, DFT calculations are instrumental in optimizing the molecular geometry, predicting electronic properties, and understanding its reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For this compound, the electron-withdrawing nature of the two pentafluorophenyl rings significantly lowers the energy of both the HOMO and LUMO. The HOMO is typically localized on the α-dicarbonyl moiety, which is the more electron-rich part of the molecule. Conversely, the LUMO is expected to be distributed across the electron-deficient pentafluorophenyl rings and the carbonyl carbons. The calculated energy gap provides a quantitative measure of the molecule's propensity to undergo electronic transitions and engage in chemical reactions.

| Orbital | Calculated Energy (eV) | General Localization |

|---|---|---|

| HOMO | -8.50 | Primarily on the ethane-1,2-dione bridge (C=O bonds) |

| LUMO | -3.25 | Distributed across the carbonyl carbons and pentafluorophenyl rings |

| HOMO-LUMO Gap | 5.25 | Indicates high kinetic stability |

Note: The values in the table are illustrative examples derived from typical DFT calculations for similar fluorinated aromatic ketones and represent the type of data generated from such an analysis.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.com It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would clearly show intense negative potential around the two oxygen atoms of the carbonyl groups, identifying them as the primary sites for interaction with electrophiles or for hydrogen bonding. Conversely, the pentafluorophenyl rings, depleted of electron density by the fluorine atoms, would exhibit a significant positive potential, making them susceptible to interactions with nucleophiles. The carbonyl carbons would also show a degree of positive potential due to the polarization of the C=O bond.

DFT calculations are crucial for modeling chemical reaction pathways and identifying transition state structures. By mapping the potential energy surface of a reaction, researchers can determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This information is vital for predicting reaction rates and understanding mechanisms.

In the context of this compound, DFT could be used to model reactions such as nucleophilic addition to the carbonyl groups or cycloaddition reactions. For instance, the reaction with a nucleophile would involve calculating the energy of the reactants, the intermediate tetrahedral adduct, the transition state connecting them, and the final product. Such modeling provides a detailed, step-by-step understanding of the reaction dynamics at a molecular level.

Ab Initio and Semi-Empirical Methods for Molecular Properties and Interactions

Beyond DFT, other computational methods like ab initio and semi-empirical calculations are used to explore molecular properties. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without using empirical parameters, offering high accuracy at a significant computational cost. They can be employed to refine geometric parameters and electronic properties.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods. These can be useful for preliminary conformational analysis of large systems or for providing initial geometries for higher-level optimizations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular vibrations, and intermolecular interactions in different environments (e.g., in solution or in a crystal lattice). sciepub.com

For this compound, MD simulations can provide insights into the flexibility of the molecule, particularly the rotational barrier around the central C-C bond connecting the two carbonyl groups and the torsion angles between the phenyl rings and the dione (B5365651) plane. In the solid state, related structures like 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione (B13917039) exhibit significant π–π stacking and C—H⋯F interactions that dictate crystal packing. nih.gov MD simulations could model how the highly fluorinated rings of decafluorobenzil influence its intermolecular interactions, predicting how it might pack in a crystal or behave in solution.

Quantum Chemical Topology Analysis for Bonding Characterization

Quantum Chemical Topology (QCT) is a field that analyzes scalar fields from quantum mechanics, such as the electron density, to characterize chemical bonding and define atomic properties within a molecule. researchgate.netsciencesconf.org The most prominent method within QCT is the Quantum Theory of Atoms in Molecules (QTAIM).

QTAIM analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins. By locating critical points in the electron density, one can identify atoms, bonds, rings, and cages. Analysis of the electron density at a bond critical point (BCP) provides quantitative information about the nature of the chemical bond, such as its strength and degree of covalent or ionic character. For this compound, QTAIM could be used to precisely characterize the C=O, C-C, and C-F bonds, quantifying the influence of the extensive fluorination on the electronic structure and bonding framework of the entire molecule.

Advanced Materials Science Applications of Bis Pentafluorophenyl Ethane 1,2 Dione

Role as a Building Block in the Synthesis of Functional Polymers

Monomer Design for Polycondensation and Ring-Opening Polymerization

There is currently a lack of published research detailing the design and synthesis of polymers using Bis(pentafluorophenyl)ethane-1,2-dione as a monomer in either polycondensation or ring-opening polymerization processes. While the diketone functionality of the molecule suggests theoretical potential for condensation reactions with appropriate co-monomers, no specific examples or studies have been reported in the scientific literature. Similarly, its application as an initiator or monomer in ring-opening polymerization has not been documented.

Post-Polymerization Modification Strategies Utilizing Activated Ester Chemistry

The utility of pentafluorophenyl esters as activated groups for post-polymerization modification is a well-established strategy in polymer synthesis. These esters readily react with nucleophiles such as primary amines, allowing for the introduction of a wide array of functional groups onto a polymer backbone. This approach has been extensively demonstrated with polymers derived from monomers like pentafluorophenyl acrylate (B77674) and pentafluorophenyl methacrylate.

However, there is no specific information available in the scientific literature on the use of the pentafluorophenyl groups in this compound for post-polymerization modification strategies. Research has focused on other pentafluorophenyl-containing monomers to create reactive polymer platforms.

Incorporation into Organic Electronic and Optoelectronic Materials

Despite the interest in fluorinated organic molecules for electronic and optoelectronic applications due to their unique electronic properties and environmental stability, there is no available research on the specific incorporation of this compound into such materials.

Applications in Organic Photovoltaics and Light-Emitting Devices

There are no documented applications of this compound in the development of organic photovoltaics (OPVs) or organic light-emitting devices (OLEDs). Research in these areas has explored a wide variety of other organic and polymeric materials, but the use of this particular compound as a component in the active layers or other parts of these devices has not been reported.

Development of Chemosensors and Recognition Elements

A thorough search of the relevant scientific databases reveals no instances of this compound being utilized in the design or development of chemosensors or molecular recognition elements. While related compounds containing pentafluorophenyl groups have been explored in this context, for instance, as ligands in metal complexes for sensing applications, the diketone itself has not been reported as the primary component for such purposes.

Despite a comprehensive search for scholarly articles and research data, there is currently no publicly available scientific literature detailing the specific applications of This compound in the field of advanced materials science for selective ion detection or its optical and electrochemical response modulations for sensing purposes.

Optical and Electrochemical Response Modulations

While research exists on other fluorinated compounds and different types of diketones in various applications, including sensing, this information is not directly applicable to this compound. Adhering to the strict requirements of the prompt to focus solely on this specific compound and the provided outline, it is not possible to generate the requested article without resorting to speculation, which would violate the principles of scientific accuracy.

Therefore, the requested article on the "" for ion detection cannot be generated at this time due to the absence of relevant research findings in the public domain.

Derivatization Chemistry and Analog Synthesis from Bis Pentafluorophenyl Ethane 1,2 Dione

Synthesis of New Derivatives with Modified Perfluorinated Aryl Moieties

The pentafluorophenyl (C₆F₅) groups in Bis(pentafluorophenyl)ethane-1,2-dione are highly susceptible to nucleophilic aromatic substitution (SₙAr). The strong electron-withdrawing nature of the fluorine atoms, combined with the activating effect of the adjacent carbonyl groups, renders the aromatic rings electron-poor and thus prone to attack by nucleophiles.

This reactivity allows for the selective replacement of one or more fluorine atoms, typically at the para-position (C-4), which is the most activated site. A wide range of nucleophiles can be employed to create derivatives with diverse functionalities. This site-selective substitution is a powerful tool for tuning the molecule's properties. For instance, introducing electron-donating groups can significantly alter the electronic and optical characteristics of the resulting compound.

Common nucleophiles used for the modification of perfluorinated aryl moieties include:

Alkoxides and Phenoxides: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) yields aryl ether derivatives.

Amines: Primary and secondary amines (RNH₂ and R₂NH) can displace fluorine atoms to form substituted anilines.

Thiols: Thiolates (RS⁻) react to produce thioethers.

Organometallic Reagents: Carbon nucleophiles, such as organolithium or Grignard reagents, can also be used, although reactions may be complicated by competing attack at the carbonyl groups.

The degree of substitution (mono-, di-, or poly-substitution) can often be controlled by stoichiometry, reaction time, and temperature. rsc.orgwikipedia.org

| Nucleophile (Nu⁻) | Reagent Example | Product Type | Potential Derivative Structure (para-substitution) |

| Oxygen Nucleophiles | Sodium methoxide (B1231860) (NaOCH₃) | Aryl ether | C₆F₄(OCH₃)COCOC₆F₅ |

| Nitrogen Nucleophiles | Diethylamine (HN(Et)₂) | Aryl amine | C₆F₄(N(Et)₂)COCOC₆F₅ |

| Sulfur Nucleophiles | Sodium thiophenoxide (NaSPh) | Thioether | C₆F₄(SPh)COCOC₆F₅ |

Table 1: Examples of Nucleophilic Aromatic Substitution (SₙAr) Reactions on the Perfluorinated Aryl Moieties.

Functionalization Strategies at the Ethane-1,2-dione Bridge

The vicinal dicarbonyl bridge is a key reactive center in this compound, enabling a variety of functionalization strategies that modify the core structure. These reactions typically involve the nucleophilic addition to the electrophilic carbonyl carbons.

Wittig Reaction: The Wittig reaction provides a pathway to convert one or both carbonyl groups into a carbon-carbon double bond. organic-chemistry.orgwikipedia.orglibretexts.org By reacting the dione (B5365651) with a phosphorus ylide (Wittig reagent), a variety of substituted alkenes can be synthesized. organic-chemistry.orgmnstate.edu The use of one equivalent of the ylide can lead to mono-olefination, while excess reagent can produce a di-substituted diene. The nature of the ylide determines the functionality introduced.

Aldol (B89426) Condensation: While this compound has no α-hydrogens and cannot form an enolate itself, it can act as an electrophilic partner in crossed aldol condensation reactions. wikipedia.orgsrmist.edu.in Reaction with an enolizable ketone or aldehyde under basic or acidic conditions can lead to the formation of α,β-dihydroxy carbonyl compounds, which may subsequently dehydrate. masterorganicchemistry.com

Reaction with Organometallic Reagents: Organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents readily attack the carbonyl carbons. chadsprep.comlibretexts.orglibretexts.org The addition of one equivalent of the reagent can yield a mono-acylated product, which upon workup gives an α-hydroxy ketone. The use of excess reagent typically leads to the di-addition product, a 1,2-diol. The high reactivity of these reagents means that careful control of stoichiometry and temperature is necessary to achieve selective functionalization, especially to avoid competing SₙAr on the C₆F₅ rings. youtube.com

| Reaction Type | Reagent Example | Intermediate/Product Type | General Reaction Scheme |

| Wittig Olefination | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene | (C₆F₅CO)₂ + Ph₃P=CR₂ → C₆F₅COC(=CR₂)C₆F₅ |

| Aldol Reaction | Acetone (CH₃COCH₃) | β-Hydroxy Ketone | (C₆F₅CO)₂ + CH₃COCH₃ → C₆F₅COC(OH)(CH₂COCH₃)C₆F₅ |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol (1,2-diol) | (C₆F₅CO)₂ + 2 CH₃MgBr → C₆F₅C(OH)(CH₃)C(OH)(CH₃)C₆F₅ |

Table 2: Functionalization Strategies for the Ethane-1,2-dione Bridge.

Cycloaddition Reactions and Heterocycle Formation Involving the Dione

The 1,2-dicarbonyl moiety is an excellent precursor for the synthesis of a wide range of heterocyclic compounds, particularly through condensation reactions with binucleophiles.

Quinoxaline (B1680401) Synthesis: The most prominent reaction in this category is the condensation of this compound with aromatic 1,2-diamines (e.g., o-phenylenediamine). nih.govorganic-chemistry.org This reaction, typically carried out in a suitable solvent like ethanol (B145695) or acetic acid, proceeds readily to form highly substituted quinoxalines. nih.govchim.it The resulting 2,3-bis(pentafluorophenyl)quinoxalines are valuable scaffolds in medicinal chemistry and materials science. This method is highly modular, allowing for variation in both the diamine and diketone components to create a library of quinoxaline derivatives. nih.govrsc.org

Other Heterocycle Formations: Condensation with other 1,2-binucleophiles can lead to different five- or six-membered heterocycles. For example:

Reaction with hydrazine (B178648) (H₂NNH₂) can yield dihydropyridazine (B8628806) derivatives.

Reaction with hydroxylamine (B1172632) (NH₂OH) can lead to the formation of dioximes.

Condensation with 1,3-binucleophiles can also lead to the formation of other heterocyclic systems.

Diels-Alder Reactions: While the dione itself is not a typical diene, the carbonyl groups can act as dienophiles in hetero-Diels-Alder reactions with electron-rich dienes to form dihydropyran rings. wikipedia.org Furthermore, the electron-deficient pentafluorophenyl rings could potentially participate as dienophiles in inverse-electron-demand Diels-Alder reactions, although this reactivity is less commonly exploited for this specific substrate. beilstein-journals.orgnih.gov

| Binucleophile/Reactant | Heterocyclic Product | General Structure of Product |

| o-Phenylenediamine (B120857) | Quinoxaline | 2,3-Bis(pentafluorophenyl)quinoxaline |

| Hydrazine | Dihydropyridazine | 5,6-Bis(pentafluorophenyl)-1,2,3,4-tetrahydropyridazine |

| Electron-rich Diene | Dihydropyran | Substituted dihydropyran |

Table 3: Formation of Heterocycles from this compound.

Development of Synthetic Reagents Based on this compound

While this compound is primarily utilized as a versatile building block for constructing more complex molecules, its derivatives have significant potential as specialized reagents or components in materials synthesis. beilstein-journals.orgfluorochem.co.uk

Ligands for Metal-Organic Frameworks (MOFs): Derivatives of this compound, particularly those functionalized with carboxylic acid or other coordinating groups via SₙAr reactions, can serve as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). mdpi.comoaes.ccrsc.org The rigid core and tunable periphery of these ligands allow for the design of porous materials with specific properties for applications in gas storage, separation, and catalysis. youtube.comscilit.com

Photosensitizers and Photochemical Reagents: The α-diketone moiety is a known chromophore that can participate in photochemical reactions. Upon irradiation, it can be excited to a triplet state and act as a photosensitizer. Modifications of the aryl rings can tune the absorption spectrum and the energy of the excited states, allowing for the development of tailored photochemical reagents for specific applications, such as photopolymerization or photodynamic therapy.

Precursors for Complex Aromatic Systems: The dione can be used as a starting material for the synthesis of large, polycyclic aromatic hydrocarbons (PAHs). For example, condensation and cyclization reactions can transform the dione into complex, often fluorinated, aromatic systems with interesting electronic and material properties.

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Pathways and Scalable Production

The synthesis of Bis(pentafluorophenyl)ethane-1,2-dione presents challenges typical of highly fluorinated organic molecules, necessitating the development of efficient and scalable production methods. Current strategies often rely on multi-step processes that may not be suitable for large-scale industrial application. Future research will likely focus on overcoming these limitations.

Key areas for exploration include:

Direct Coupling Methods: Investigating novel catalytic systems for the direct coupling of pentafluorobenzoyl derivatives to form the central carbon-carbon bond of the diketone structure. This could involve exploring new organometallic catalysts that are resistant to the harsh conditions often required for reactions with perfluorinated substrates.

Oxidative Strategies: Developing more efficient and selective methods for the oxidation of precursor molecules, such as 1,2-bis(pentafluorophenyl)ethanols or their derivatives. Green oxidizing agents and catalytic aerobic oxidation processes would be of particular interest to enhance the sustainability of the synthesis.

Flow Chemistry: The use of continuous flow reactors could offer significant advantages for the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. nih.gov

Purification Techniques: Developing scalable purification methods that avoid traditional column chromatography is crucial for industrial viability. nih.gov Techniques such as crystallization, solvent extraction, and sublimation should be explored to isolate the final product with high purity.

| Synthetic Strategy | Potential Advantages | Scalability Challenges | Future Research Focus |

|---|---|---|---|

| Grignard Reagent Coupling | Utilizes readily available starting materials. | Side reactions; moisture sensitivity; difficulty in controlling stoichiometry on a large scale. | Development of robust, moisture-tolerant Grignard-type reagents or alternative organometallic coupling partners. |

| Oxidation of α-diols | Potentially high-yielding and clean reactions. | Availability and synthesis of the perfluorinated diol precursor; cost and environmental impact of oxidizing agents. | Screening for selective and recyclable catalytic oxidation systems (e.g., using molecular oxygen as the terminal oxidant). |

| Continuous Flow Synthesis | Enhanced safety, precise process control, potential for high throughput and automation. | Initial setup costs; potential for channel clogging with solids; requires specialized equipment. | Optimization of reaction conditions in microreactors; development of integrated purification modules. |

Deeper Understanding of Structure-Reactivity Relationships in Perfluorinated α-Diketones

The presence of ten fluorine atoms in this compound dramatically influences its electronic structure and chemical reactivity compared to its non-fluorinated analog, benzil (B1666583). A deeper understanding of these structure-reactivity relationships is essential for harnessing its full potential.

The strong electron-withdrawing nature of the pentafluorophenyl groups significantly increases the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack. However, the reactivity is not solely governed by electronics; steric and conformational factors also play a crucial role. sapub.orgresearchgate.net Studies on simpler α-fluoroketones have shown that conformational effects can significantly influence reactivity, sometimes leading to counterintuitive outcomes where the fluorinated compound is less reactive than its chloro- or bromo-analogs. beilstein-journals.orgnih.gov

Future research should focus on:

Kinetic and Mechanistic Studies: Performing detailed kinetic studies of its reactions with a range of nucleophiles to quantify the electronic effects of the C₆F₅ groups.

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to model the transition states of its reactions and to understand the interplay of electronic and steric effects.

Photophysical Properties: Investigating the photochemistry of this compound. The heavy-atom effect of fluorine and the altered electronic landscape may lead to unique excited-state properties and photochemical reactivity.

Solid-State Structure Analysis: Correlating crystal structure data, such as bond lengths, torsion angles between the carbonyl groups, and intermolecular interactions like π-π stacking, with observed reactivity in the solid state. nih.govnih.gov

| Structural Feature | Description | Predicted Effect on Reactivity | Research Approach |

|---|---|---|---|

| Pentafluorophenyl (C₆F₅) Rings | Strongly electron-withdrawing groups due to the high electronegativity of fluorine. | Greatly increases the electrophilicity of the carbonyl carbons, enhancing susceptibility to nucleophilic attack. | Kinetic studies with various nucleophiles; Hammett analysis. |

| O=C-C=O Torsion Angle | The dihedral angle between the two carbonyl groups. | Affects the conjugation between the carbonyl groups and their accessibility to reactants. Influences excited-state dynamics. | X-ray crystallography; computational energy profiling; photophysical measurements. |

| Intermolecular Interactions | π-π stacking and C-F···H contacts in the solid state. nih.gov | Can influence solid-state reactivity, crystal packing, and material properties. | Single-crystal X-ray diffraction; solid-state NMR. |

Expansion into Bio-inspired and Sustainable Chemical Transformations

The unique properties of this compound make it an intriguing candidate for use in bio-inspired and sustainable chemical transformations. Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of enzymes, often by creating synthetic catalytic systems that replicate key features of natural active sites. acs.orgnih.gov

Potential applications in this area include:

Frustrated Lewis Pairs (FLPs): The high Lewis acidity of the carbonyl centers, amplified by the perfluorinated rings, could allow this molecule to act as a Lewis acid component in FLP chemistry for small molecule activation (e.g., H₂, CO₂).

Photocatalysis: Perfluorinated aromatic compounds can exhibit enhanced photostability and unique electronic properties. researchgate.net This compound could be explored as a novel photosensitizer or as a building block for more complex photocatalytic systems, mimicking natural photosynthetic processes.

Enzyme Mimics: Incorporating this diketone unit into larger supramolecular structures or metal-organic frameworks (MOFs) could create confined environments that mimic enzyme pockets, enabling shape-selective catalysis. nih.gov

Green Chemistry: Its use in catalytic amounts for chemical transformations would align with the principles of green chemistry by reducing waste. Furthermore, its high stability may allow for catalyst recycling, enhancing the sustainability of the process.

| Application Area | Proposed Role of this compound | Sustainability Benefit |

|---|---|---|

| Frustrated Lewis Pair (FLP) Chemistry | Acts as a metal-free Lewis acid for activating small molecules. | Reduces reliance on precious metal catalysts. |

| Photoredox Catalysis | Serves as a robust, tunable photosensitizer or a ligand for photocatalysts. | Utilizes light as a renewable energy source to drive chemical reactions. |

| Biomimetic Oxidation Catalysis | As a ligand or scaffold to create synthetic analogs of oxidoreductase enzymes. | Enables selective oxidations under milder conditions, reducing energy consumption and byproducts. |

Advanced Characterization Techniques for In Situ Reaction Monitoring and Mechanism Probing

To fully understand and optimize the reactions involving this compound, advanced characterization techniques that allow for real-time, in situ monitoring are indispensable. mt.com These methods provide a window into the reaction as it happens, revealing transient intermediates and providing data for precise kinetic modeling.

Key techniques to be employed include:

In Situ Spectroscopy:

FTIR and Raman: These vibrational spectroscopy techniques can track the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational bands (e.g., the C=O stretch). spectroscopyonline.comacs.org

NMR: ¹⁹F NMR is particularly powerful for this compound, as it can provide detailed information about the electronic environment of the fluorine atoms, allowing researchers to observe subtle changes in the molecule during a reaction.

Mass Spectrometry: Techniques like Reaction Monitoring Mass Spectrometry can be used to detect and identify low-concentration intermediates and byproducts in real-time, offering critical clues to the reaction mechanism.

Calorimetry: Reaction calorimetry provides real-time data on the heat evolved or absorbed during a reaction, which is crucial for understanding the thermodynamics and ensuring the safety of a process, especially during scale-up.

| Technique | Type of Information Provided | Specific Application to this compound |

|---|---|---|

| In Situ FTIR/Raman | Real-time concentration profiles of key functional groups. | Monitoring the consumption of the C=O groups and the appearance of new functional groups. |

| In Situ ¹⁹F NMR | Changes in the electronic environment of the fluorine atoms. | Detecting the formation of intermediates where the symmetry or electronic nature of the C₆F₅ rings is altered. |

| Reaction Calorimetry (RC1) | Heat flow, reaction enthalpy, and heat capacity. | Quantifying the reaction's thermodynamic profile for safety assessment and process optimization. |

| Mass Spectrometry | Detection and identification of reaction species, including transient intermediates. | Elucidating complex reaction pathways by identifying short-lived species that are not observable by other techniques. |

Integration with Artificial Intelligence and Machine Learning for Predictive Material Design

The intersection of materials science and artificial intelligence (AI) offers a powerful paradigm for accelerating the discovery of new materials with tailored properties. youtube.com this compound can serve as a versatile building block for a wide range of materials, including polymers, coordination complexes, and supramolecular assemblies. AI and machine learning (ML) can guide the design of these new materials.

Future research in this domain should involve:

Database Development: Creating a curated database of the properties of known perfluorinated compounds. This data would be used to train ML models.

Property Prediction: Using ML algorithms, such as graph neural networks and random forest models, to predict the properties of hypothetical materials derived from this compound. chemrxiv.org Predicted properties could include thermal stability, electronic bandgap, solubility, and catalytic activity. rsc.org

Inverse Design: Employing generative ML models to solve the "inverse design" problem: instead of predicting the properties of a given structure, these models can propose novel chemical structures that are predicted to have a desired set of properties.

Accelerating Quantum Chemical Calculations: ML models can be trained to predict the results of expensive quantum chemical calculations, such as bond dissociation energies or reaction barriers, thereby accelerating the computational screening of new derivatives and reaction pathways. chemrxiv.orgresearchgate.net

| ML Approach | Input Data | Predicted Output/Application | Potential Impact |

|---|---|---|---|

| Supervised Learning (e.g., Random Forest, Neural Networks) | Molecular descriptors, SMILES strings, computed electronic properties of known compounds. rsc.org | Prediction of physical properties (e.g., melting point, bandgap) and chemical properties (e.g., reactivity, Lewis acidity). researchgate.net | Rapid screening of large virtual libraries of candidate molecules, reducing experimental costs. |

| Graph Neural Networks (GNNs) | Molecular graph representation (atoms as nodes, bonds as edges). | Structure-property relationship modeling; prediction of properties for entire molecules. youtube.com | More intuitive and accurate predictions by learning from the molecule's topology. |

| Generative Models (e.g., GANs, VAEs) | A target set of desired properties. | Generation of novel molecular structures predicted to possess the target properties. | Accelerates the discovery of new materials by proposing innovative structures beyond human intuition. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(pentafluorophenyl)ethane-1,2-dione, and how do reaction conditions influence yield?

- Methodology : The synthesis of aryl-substituted ethane-1,2-diones typically involves oxidative coupling of aryl ketones or condensation of aryl glyoxal derivatives. For fluorinated analogs, a palladium-catalyzed cross-coupling reaction between pentafluorophenylboronic acid and glyoxylic acid derivatives under inert atmosphere (e.g., N₂) is recommended. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., bipyridine) to enhance selectivity .

- Solvent : Anhydrous THF or DMF to stabilize intermediates.

- Temperature : 80–100°C for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from chloroform/hexane mixtures.

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of aryl precursor to glyoxal derivative) to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Key techniques :

- ¹⁹F NMR : Expect two distinct signals for ortho- and para-fluorine atoms (δ = -140 to -160 ppm for ortho-F; δ = -160 to -165 ppm for para-F) due to electron-withdrawing effects of the diketone group .

- IR spectroscopy : Strong C=O stretching vibrations at 1680–1720 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹.

- X-ray crystallography : Use SHELXL for refinement to resolve bond-length distortions caused by steric repulsion between pentafluorophenyl groups. Typical C=O bond lengths: 1.21–1.23 Å; C-C (dione): 1.54–1.56 Å .

- Validation : Compare experimental data with computational predictions (DFT, B3LYP/6-31G*) for electronic structure validation.

Advanced Research Questions

Q. How do the electron-withdrawing pentafluorophenyl groups influence the electronic structure and reactivity of ethane-1,2-dione in coordination chemistry?

- Mechanistic insights :

- The pentafluorophenyl groups lower the LUMO energy of the diketone, enhancing its electrophilicity. This facilitates nucleophilic additions (e.g., Grignard reagents) or coordination to transition metals (e.g., Ru, Pd) as a bidentate ligand.

- Case study : In porphyrin-imidazole derivatives, fluorinated diones act as electron-deficient linkers, altering redox potentials by ~0.3 V compared to non-fluorinated analogs .

- Experimental validation : Cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) and UV-vis spectroscopy (λₐᵦₛ: 450–500 nm for charge-transfer transitions).

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Crystallization protocols :

- Solvent selection : Use mixed solvents (e.g., CHCl₃/hexane) to balance solubility and slow evaporation.

- Temperature gradient : Cool from 40°C to 4°C over 48 hours to promote single-crystal growth.

- Additives : Introduce trace amounts of crown ethers to stabilize polar interactions .

Q. How can computational methods predict the reactivity of this compound in photochemical applications?

- Approach :

- TD-DFT calculations : Simulate excited-state transitions (e.g., CAM-B3LYP/cc-pVDZ) to identify charge-separated states for photocatalytic applications.

- Non-covalent interaction (NCI) analysis : Map steric clashes between fluorinated groups to predict regioselectivity in Diels-Alder reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.